molecular formula C23H22N2O5 B11026125 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

Cat. No.: B11026125
M. Wt: 406.4 g/mol
InChI Key: CFAIMJZPRQUUCO-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the chromen-2-one core: This can be achieved through the Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of a strong acid like sulfuric acid.

    Functionalization: Introduction of methoxy groups at positions 7 and 8 can be done via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Acylation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Indole coupling: The final step involves coupling the indole moiety to the acetamide group, which can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the chromen-2-one core, potentially forming alcohol derivatives.

    Substitution: Electrophilic substitution reactions could occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes, binding to DNA or RNA, or interaction with cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: Similar in structure to the chromen-2-one core.

    Indole derivatives: Similar in structure to the indole moiety.

Uniqueness

The uniqueness of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide lies in its combined structure, which may confer unique biological activities and properties not seen in other compounds.

Properties

Molecular Formula

C23H22N2O5

Molecular Weight

406.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(1-methylindol-4-yl)acetamide

InChI

InChI=1S/C23H22N2O5/c1-13-14-8-9-19(28-3)22(29-4)21(14)30-23(27)16(13)12-20(26)24-17-6-5-7-18-15(17)10-11-25(18)2/h5-11H,12H2,1-4H3,(H,24,26)

InChI Key

CFAIMJZPRQUUCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NC3=C4C=CN(C4=CC=C3)C

Origin of Product

United States

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